molecular formula C16H15N5O2S B2638356 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1251680-49-5

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2638356
CAS No.: 1251680-49-5
M. Wt: 341.39
InChI Key: LFLWPJAINNCHMW-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted at position 6 with a pyrazole moiety. The thioether linkage bridges the pyrimidine ring to an acetamide group, which is further functionalized with a 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-23-13-5-3-12(4-6-13)20-15(22)10-24-16-9-14(17-11-18-16)21-8-2-7-19-21/h2-9,11H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLWPJAINNCHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Thioether Linkage Formation: The thioether linkage is introduced by reacting a pyrimidine derivative with a thiol compound under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the pyrazole and pyrimidine derivatives with an acetamide moiety, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is explored for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Structure-Activity Relationship (SAR) :
    • Pyrimidine cores with pyrazole substituents (target compound, ) show promise in kinase inhibition, whereas oxadiazole derivatives () excel in antimicrobial/antiproliferative roles.
    • The 4-methoxyphenyl group balances solubility and target affinity but may require optimization for CNS penetration or oral bioavailability.
  • Synthesis Efficiency : Methods using K₂CO₃ in acetone () yield high-purity products (>85%), while DMF-based routes () require longer reaction times but achieve better functional group tolerance .
  • Gaps : Direct comparative studies on kinase inhibition between the target compound and analogues (e.g., ’s 4a) are absent in the evidence, necessitating further biochemical assays.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a pyrazole ring, a pyrimidine moiety, and an acetamide structure, which contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{17N_5OS with a molecular weight of approximately 319.39 g/mol. The presence of the thioether linkage and various aromatic groups enhances its lipophilicity and metabolic stability, which are crucial for biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₇N₅OS
Molecular Weight319.39 g/mol
CAS Number1251620-87-7
StructureStructure

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through competitive inhibition or allosteric modulation. These interactions can lead to alterations in cellular signaling pathways, impacting various biological responses.

Antitumor Activity

Research has shown that pyrazole derivatives, including the target compound, exhibit significant antitumor properties. For instance, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting key oncogenic pathways. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating effective growth inhibition in various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed through in vitro studies. Similar derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, suggesting that this compound may also possess significant antimicrobial activity.

Activity TypeExample Results
Antitumor (IC50)49.85 μM (A549 cells)
Antimicrobial (MIC)0.22 - 0.25 μg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for further exploration in inflammatory disease models.

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives against A549 lung cancer cells, showing that certain derivatives significantly induced apoptosis without affecting normal cell viability.
  • Antimicrobial Evaluation : In vitro tests on related compounds demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing potent biofilm inhibition capabilities.
  • Inflammatory Response Modulation : In animal models, compounds similar to the target molecule were found to reduce inflammation markers in conditions like arthritis and colitis.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity, temperature, and catalyst compatibility. For pyrimidine-thioacetamide derivatives, coupling reactions between pyrimidine intermediates and thiol-containing acetamides are critical. Evidence from analogous compounds suggests using inert atmospheres (e.g., nitrogen) to prevent oxidation of the thioether group . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from byproducts like unreacted pyrazole or pyrimidine precursors . Monitoring reaction progress with thin-layer chromatography (TLC) at 2-hour intervals ensures optimal stopping points .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the pyrimidine, pyrazole, and methoxyphenyl groups. For example, the methoxy group’s singlet in ¹H NMR (~δ 3.8 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm) help verify substitution patterns . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (expected error < 2 ppm). Infrared (IR) spectroscopy identifies the thioacetamide C=S stretch (~1250 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) .

Q. How should researchers assess preliminary biological activity while ensuring experimental validity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition or cell viability tests) using at least three biological replicates to account for variability. For cytotoxicity studies, use established cell lines (e.g., HEK293 or HeLa) with positive (e.g., doxorubicin) and negative (DMSO) controls. Dose-response curves (0.1–100 µM) help determine IC₅₀ values. Ensure solvent concentrations (e.g., DMSO) remain <0.1% to avoid interference. Statistical validation (e.g., ANOVA with post-hoc tests) is critical for interpreting significance .

Advanced Research Questions

Q. How can contradictory results in biological activity across different assay systems be resolved?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., pH, redox conditions, or protein binding). Resolve contradictions by:
  • Conducting orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Testing structural analogs (e.g., replacing the methoxyphenyl group with fluorophenyl) to isolate pharmacophore contributions .
  • Validating target engagement using techniques like thermal shift assays or CRISPR-mediated gene knockout .

Q. What environmental impact assessments are necessary for this compound during disposal or accidental release?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Biodegradation : Use modified OECD 301B tests to assess aerobic degradation in aqueous media .
  • Ecototoxicity : Perform acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
  • Adsorption : Measure soil-water partition coefficients (Kd) to predict mobility in terrestrial systems .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for target selectivity?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with substituent variations (e.g., replacing pyrazole with imidazole) to evaluate ring flexibility .
  • Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds between the acetamide carbonyl and kinase active sites) .
  • Metabolic Stability : Assess hepatic microsomal half-life (human/rat) to correlate structural features (e.g., methoxy group) with CYP450-mediated oxidation .

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